REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[C:12][CH2:13][CH2:14][OH:15])[CH:6]=1)(=[O:3])[CH3:2]>C(OCC)(=O)C.C(O)C.[Pd]>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[CH:6]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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4.47 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=CC(=CC=C1)C#CCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite under nitrogen
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacua
|
Type
|
CUSTOM
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Details
|
The residue was purified by chromatography (SPE, gradient from cyclohexane to EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC(=CC=C1)CCCCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |